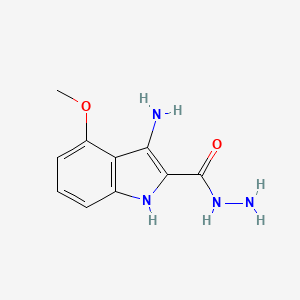

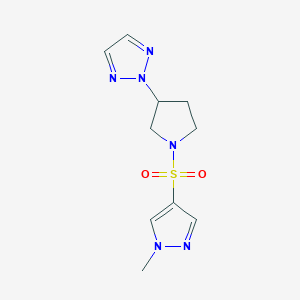

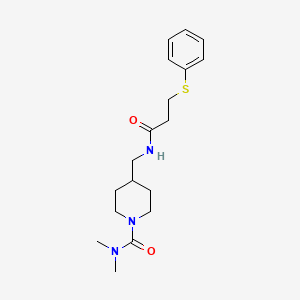

![molecular formula C20H12ClN3 B2401819 6-(4-Chlorophényl)benzimidazo[1,2-c]quinazoline CAS No. 105997-06-6](/img/structure/B2401819.png)

6-(4-Chlorophényl)benzimidazo[1,2-c]quinazoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(4-Chlorophenyl)benzimidazo[1,2-c]quinazoline is a heterocyclic compound that belongs to the class of benzimidazoquinazolines This compound is characterized by the presence of a benzimidazole ring fused with a quinazoline ring, and a 4-chlorophenyl group attached to the sixth position of the benzimidazole ring

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

Quinazoline and quinazolinone derivatives, which this compound is a part of, have been reported to exhibit a broad range of biological activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules .

Mode of Action

It’s known that quinazoline derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some quinazoline derivatives have been found to induce the production of reactive oxygen species (ROS), leading to oxidative damage to cellular lipids, proteins, and DNA in bacteria, which results in cell death .

Analyse Biochimique

Biochemical Properties

It is known that quinazoline derivatives interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely to be influenced by the specific substitutions on the quinazoline ring .

Cellular Effects

The cellular effects of 6-(4-Chlorophenyl)benzimidazo[1,2-c]quinazoline are also not completely known. It has been reported that quinazoline derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 6-(4-Chlorophenyl)benzimidazo[1,2-c]quinazoline at different dosages in animal models have not been reported. It is known that the effects of quinazoline derivatives can vary with dosage, and high doses may lead to toxic or adverse effects .

Metabolic Pathways

Quinazoline derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

It is likely that this compound interacts with various transporters or binding proteins, and these interactions could influence its localization or accumulation .

Subcellular Localization

It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)benzimidazo[1,2-c]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(2-bromophenyl)-1H-imidazole with different substituents such as -Me, -OMe, and -F at the para position of the aryl ring at C4 and C5 positions of imidazole . Another approach includes the regioselective C–C bond cleavage/amination of isatins with o-phenylenediamines .

Industrial Production Methods

Industrial production methods for 6-(4-Chlorophenyl)benzimidazo[1,2-c]quinazoline are not extensively documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Analyse Des Réactions Chimiques

Types of Reactions

6-(4-Chlorophenyl)benzimidazo[1,2-c]quinazoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinazoline derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzimidazole or quinazoline rings.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups at the 4-chlorophenyl position.

Comparaison Avec Des Composés Similaires

6-(4-Chlorophenyl)benzimidazo[1,2-c]quinazoline can be compared with other similar compounds, such as:

6-Phenyl-benzimidazo[1,2-c]quinazoline: This compound has shown potent inhibitory activity with no significant cytotoxicity.

6-Propylbenzo[4,5]imidazo[1,2-c]quinazoline: Exhibits potent activity against Mycobacterium tuberculosis.

2-Methyl-6-propylbenzo[4,5]imidazo[1,2-c]quinazoline: Also effective against Mycobacterium tuberculosis.

The uniqueness of 6-(4-Chlorophenyl)benzimidazo[1,2-c]quinazoline lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Propriétés

IUPAC Name |

6-(4-chlorophenyl)benzimidazolo[1,2-c]quinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12ClN3/c21-14-11-9-13(10-12-14)19-22-16-6-2-1-5-15(16)20-23-17-7-3-4-8-18(17)24(19)20/h1-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIWUKOKYYDOJSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(=N2)C5=CC=C(C=C5)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

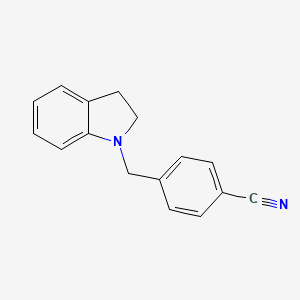

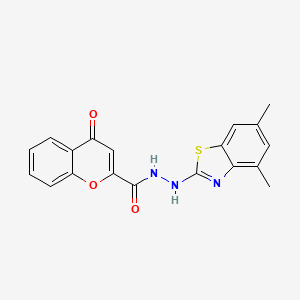

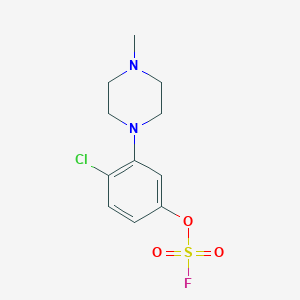

![(E)-4-(N,N-dimethylsulfamoyl)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2401737.png)

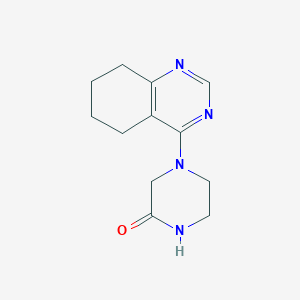

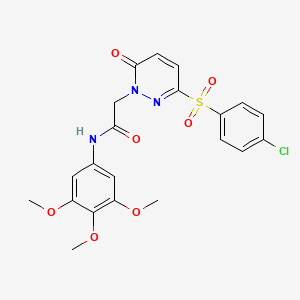

![N-benzyl-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide](/img/structure/B2401742.png)

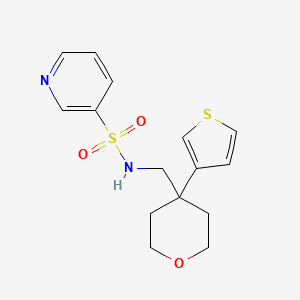

![Ethyl 4-[({[3-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetyl)amino]benzoate](/img/structure/B2401743.png)

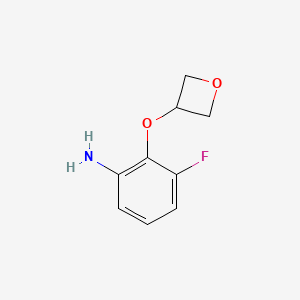

![6-bromoimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B2401755.png)